2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group and an octahydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenylamine, undergoes acylation with acetic anhydride to form 2-chlorophenylacetamide.
Cyclization: The 2-chlorophenylacetamide is then subjected to cyclization with 1,4-benzodioxane under acidic or basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the acylation and cyclization steps.
Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(1,4-benzodioxin-6-yl)acetamide: Lacks the octahydro moiety.
2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
2-(2-chlorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of both the chlorophenyl and octahydro-1,4-benzodioxin moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-13-4-2-1-3-11(13)9-16(19)18-12-5-6-14-15(10-12)21-8-7-20-14/h1-4,12,14-15H,5-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSJJEYEQPUWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CC3=CC=CC=C3Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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